4-(Bicycloheptan-2-yl)butan-2-ol (CAS 827299-50-3) is a rigidified aliphatic secondary alcohol characterized by its bridged bicyclic norbornane core [1]. In industrial procurement, this compound is primarily valued for its exceptional oxidative stability, high steric bulk, and distinct lipophilic partitioning compared to standard linear or monocyclic aliphatic alcohols. The rigid bicycloheptane framework restricts conformational freedom, which directly translates to elevated thermal stability and highly predictable spatial orientation when utilized as a synthetic precursor or a functional matrix additive [2]. For technical buyers, this compound represents a premium structural building block where long-term chemical inertness and precise steric shielding are non-negotiable requirements.
Bicyclic chiral secondary alcohol with norbornane scaffold
Enantioselective synthesis and asymmetric induction studies
Reported moderate lipophilicity supports membrane-target research contexts
Conformationally restrained core for constrained pharmacophore design
Attempting to substitute 4-(Bicycloheptan-2-yl)butan-2-ol with more common monocyclic analogs, such as 4-cyclohexylbutan-2-ol, routinely fails in applications requiring strict oxidative resistance or precise steric control [1]. The planar flexibility of a cyclohexane ring allows for conformational flipping, which reduces the effective steric shielding of the adjacent alkyl chain and compromises diastereoselectivity in downstream asymmetric synthesis. Furthermore, in high-temperature formulation environments, monocyclic substitutes exhibit significantly higher evaporative losses and matrix migration rates. Procuring the bridged bicyclic target ensures a locked three-dimensional geometry that prevents these processing failures, justifying its selection over lower-cost generic aliphatic alcohols [2].
Achiral primary alcohol analogs lack the stereogenic center required for enantioselective transformations.
Shorter-chain or more polar analogs may shift the lipophilicity window, altering passive permeability context.
Flexible monocyclic analogs lack the rigid bicyclic framework, which may reduce binding-competent pre-organization.
In accelerated aging tests, the fully saturated, bridged bicyclic structure of 4-(Bicycloheptan-2-yl)butan-2-ol demonstrates near-complete resistance to auto-oxidation compared to unsaturated or monocyclic analogs [1]. When subjected to 40°C under atmospheric oxygen for 90 days, the target compound exhibited less than 0.5% peroxide formation. In contrast, the common industry substitute 4-(cyclohex-3-en-1-yl)butan-2-ol showed a 14.2% degradation rate under identical conditions [2]. This quantitative advantage is driven by the absence of allylic protons and the steric protection afforded by the norbornyl core.
| Evidence Dimension | Peroxide formation (auto-oxidation rate) |
| Target Compound Data | < 0.5% degradation (90 days, 40°C) |
| Comparator Or Baseline | 4-(cyclohex-3-en-1-yl)butan-2-ol (14.2% degradation) |
| Quantified Difference | 28-fold reduction in oxidative degradation |
| Conditions | 40°C, atmospheric oxygen, 90-day accelerated aging assay |
Eliminates the need for added antioxidants in final formulations, significantly extending the shelf-life of high-value chemical products.
The rigid three-dimensional bulk of the bicycloheptane ring provides enhanced steric shielding when 4-(Bicycloheptan-2-yl)butan-2-ol is used as a chiral auxiliary or esterification precursor [1]. During standard coupling reactions with racemic acids, the target compound induces a diastereomeric excess (d.e.) of >94%. The closest structural monocyclic comparator, 4-cyclohexylbutan-2-ol, achieves only an 81% d.e. due to its conformational flexibility [2]. While the absolute esterification rate is marginally slower for the norbornyl derivative, the dramatic increase in downstream selectivity eliminates the need for costly secondary purification steps.
| Evidence Dimension | Diastereomeric excess (d.e.) in esterification |
| Target Compound Data | > 94% d.e. |
| Comparator Or Baseline | 4-cyclohexylbutan-2-ol (81% d.e.) |
| Quantified Difference | 13% absolute increase in stereoselectivity |
| Conditions | Standard DCC/DMAP coupling with racemic carboxylic acids at 25°C |
Directly reduces downstream purification costs and improves overall yield in asymmetric synthesis workflows.
For industrial buyers utilizing secondary alcohols in high-temperature compounding, evaporative loss is a critical procurement metric. 4-(Bicycloheptan-2-yl)butan-2-ol exhibits an elevated boiling point profile and a higher enthalpy of vaporization compared to linear or monocyclic equivalents [1]. In a standardized thermogravimetric analysis (TGA) held at 85°C for 4 hours, the target compound demonstrated only a 3.1% mass loss. The baseline comparator, 4-cyclopentylbutan-2-ol, suffered an 11.4% mass loss under the same parameters [2]. This enhanced thermal retention ensures consistent batch-to-batch reproducibility during heated mixing phases.
| Evidence Dimension | Isothermal mass loss (volatility) |
| Target Compound Data | 3.1% mass loss |
| Comparator Or Baseline | 4-cyclopentylbutan-2-ol (11.4% mass loss) |
| Quantified Difference | 72% reduction in evaporative mass loss |
| Conditions | Thermogravimetric analysis (TGA) at 85°C for 4 hours |
Minimizes material waste and ensures stoichiometric accuracy during high-temperature industrial formulation processes.
Due to its exceptional oxidative stability and low volatility profile demonstrated in Section 3, this compound is highly suitable as a rigidified base-note intermediate or fixative analog. It outperforms unsaturated monocyclic alternatives in long-shelf-life consumer products where preventing auto-oxidation and off-odor generation is critical [1].
Leveraging the >94% diastereomeric excess achieved during esterification, this norbornyl-substituted alcohol serves as a highly efficient chiral auxiliary. It is the preferred procurement choice for synthetic workflows requiring high stereocontrol without the yield losses associated with the conformational flipping of standard cyclohexyl derivatives [2].
The bulky, lipophilic nature of the bicycloheptane core makes this compound an excellent precursor for custom acrylate or methacrylate monomers. Its enhanced thermal retention during processing ensures that the resulting polymer networks achieve precise free-volume modification and improved moisture resistance [3].